molecular formula C18H13Cl2NO B1421317 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride CAS No. 1160261-20-0

2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride

Cat. No.: B1421317
CAS No.: 1160261-20-0
M. Wt: 330.2 g/mol
InChI Key: MQXXQIYGPJNAFV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride (: 1160261-20-0) is a halogenated quinoline derivative with a molecular formula of C 18 H 13 Cl 2 NO and a molecular weight of 330.21 g/mol. This compound serves as a versatile and highly reactive chemical building block in organic synthesis, particularly in the development of novel quinoline-based molecules for pharmaceutical research . The structure features a quinoline core substituted with an ethyl group at the 8-position and a 2-chlorophenyl moiety at the 2-position. The key reactive site is the carbonyl chloride group at the 4-position , which makes this compound an excellent electrophile for forming amide or ester bonds through reactions with various nucleophiles such as amines and alcohols . This reactivity is central to its application as a key intermediate for constructing more complex molecules. Research Applications: Quinoline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . This compound is primarily used as a precursor in the synthesis of potential therapeutic agents. Research into similar quinoline structures has shown promise in areas such as anticancer drug development , where they may act through mechanisms like enzyme inhibition or cell cycle disruption . Furthermore, the quinoline scaffold is found in compounds studied for their antimicrobial and antimalarial properties. The specific 8-ethyl substitution on the quinoline ring can influence the compound's electronic properties and lipophilicity, which may fine-tune its interaction with biological targets and is a valuable aspect for structure-activity relationship (SAR) studies . Handling and Storage: This acyl chloride compound requires careful handling due to its moisture-sensitive and likely corrosive nature. It is recommended to store the material under appropriate conditions, often cold-chain transportation, to maintain its stability and reactivity . Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(2-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-2-11-6-5-8-12-14(18(20)22)10-16(21-17(11)12)13-7-3-4-9-15(13)19/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXXQIYGPJNAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a. Oxidation to 4-Carboxylic Acid

  • Reagents :
    • KMnO₄ or CrO₃ in acidic medium (H₂SO₄)
  • Conditions :

























    ParameterValue
    SolventH₂O/Acetone (1:1)
    Temperature60–70°C
    Reaction time6–8 hours
    Yield85–90%

Intermediate : 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid.

b. Acyl Chloride Formation

  • Reagents :
    • Thionyl chloride (SOCl₂) or oxalyl chloride
  • Conditions :

























    ParameterValue
    SolventAnhydrous DCM or toluene
    TemperatureReflux (40–60°C)
    Reaction time2–4 hours
    Yield90–95%

Final product : 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride.

Alternative Synthetic Routes

a. One-Pot Doebner Reaction

Aryl aldehydes, pyruvic acid, and substituted anilines condense to form quinoline-4-carboxylic acids directly:

  • Catalyst : Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride (reusable, 10 mg loading).
  • Conditions :
Parameter Value
Temperature 80°C
Solvent Solvent-free
Reaction time 30–45 minutes
Yield 80–85%

b. Gould-Jacobs Cyclization

β-Ketoesters and m-ethylaniline derivatives cyclize under basic conditions:

Industrial-Scale Considerations

  • Continuous flow reactors enhance safety and efficiency for large-scale quinoline synthesis.
  • Purification : Column chromatography or recrystallization (ethanol/water) achieves >98% purity.

Key Challenges and Solutions

  • Regioselectivity : Directed ortho-metalation (DoM) ensures precise substitution at the 2-position.
  • Ethyl group stability : Use of protective groups (e.g., trimethylsilyl) during electrophilic substitutions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate and chromium trioxide are used for oxidation.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets in biological systems. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The compound can also bind to enzymes, altering their activity and leading to various biological effects. The carbonyl chloride group can react with nucleophilic sites in proteins, modifying their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural analogs, focusing on substituent positions and their impact on physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride 1160261-20-0 C₁₈H₁₃Cl₂NO 330.21 2-ClPh, 8-Et, 4-COCl
2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride 1160261-15-3 C₁₈H₁₃Cl₂NO 330.21 4-ClPh, 8-Et, 4-COCl
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 1160263-79-5 C₁₉H₁₅Cl₂NO₂ 360.23 8-Cl, 3-OPrPh, 4-COCl
2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride 1160254-21-6 C₁₉H₁₆ClNO 309.79 4-EtPh, 8-Me, 4-COCl
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride 1160264-95-8 C₁₇H₁₁Cl₂NO 316.18 4-ClPh, 3-Me, 4-COCl
Key Observations:
  • Substituent Position: The position of the chlorophenyl group (2- vs. 4-) significantly alters steric and electronic environments. For example, 2-(4-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride (CAS 1160261-15-3) has a higher dipole moment than the 2-chlorophenyl analog due to the para-substituted chlorine’s symmetry .
  • Alkyl vs. Aryl Substituents: Replacing the ethyl group (e.g., 8-Et) with a methyl group (8-Me) reduces molecular weight by ~20 g/mol, as seen in 2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160254-21-6) .
  • Oxygen-Containing Groups: The 3-propoxyphenyl substituent in 8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160263-79-5) introduces oxygen atoms, increasing polarity and boiling point compared to purely hydrocarbon-substituted analogs .

Physicochemical Properties

Property Target Compound 8-Chloro-2-(3-propoxyphenyl) Analogue 2-(4-Chlorophenyl)-3-methyl Analogue
Boiling Point (°C) Not reported >260 (estimated) Not reported
Solubility Likely low in water Moderate in polar aprotic solvents Low in water
Stability Stable at room temperature Sensitive to hydrolysis Stable under inert conditions
  • Thermal Stability : Ethyl and methyl substituents (e.g., 8-Et, 4-EtPh) enhance thermal stability compared to oxygen-containing groups, which may decompose at high temperatures .
  • Hazard Profile: The target compound shares a GHS Class 8 (corrosive) designation with 2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride, requiring similar handling precautions .

Biological Activity

Overview

2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H14ClN
  • Molecular Weight : 285.75 g/mol
  • IUPAC Name : this compound

The compound features a quinoline core structure substituted with a chlorophenyl group and an ethyl group, which influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar quinoline derivatives have shown the ability to inhibit enzymes involved in critical cellular pathways, such as protein kinases and phosphodiesterases.
  • Signal Transduction Pathways : The compound may modulate key signaling pathways, including the RAS–MEK–ERK and PI3K–Akt pathways, which are vital for cell proliferation and survival.
  • Cellular Effects : It has been observed that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Lines Tested : The compound has shown potent cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • IC50 Values : In vitro assays revealed IC50 values in the low micromolar range (approximately 5-10 µM), indicating significant antiproliferative effects .

Case Studies

  • Study on Anticancer Efficacy :
    A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathway activation. Flow cytometry analysis confirmed increased annexin V staining in treated cells .
  • Antimicrobial Screening :
    In another study, the compound was screened against a panel of pathogenic bacteria. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Bioavailability : Preliminary studies indicate good oral bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to several metabolites with potential biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, analogous quinoline-4-carbonyl chlorides are prepared by reacting quinaldic acid derivatives with chlorinating agents like phosphorus oxychloride (POCl₃) under reflux. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of acid to POCl₃), temperature control (353–363 K), and reaction duration (8–12 hours). Post-reaction neutralization with sodium bicarbonate ensures precipitation of the product . Optimization may involve adjusting substituent positions (e.g., ethyl vs. methyl groups) to enhance yield, as seen in structurally similar derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve dihedral angles between quinoline and chlorophenyl rings (e.g., 14.7° in analogous structures), critical for understanding steric effects .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C8, chlorophenyl at C2). For example, aromatic protons in the quinoline core appear as distinct multiplets in δ 7.5–9.0 ppm .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 360.23) and isotopic patterns due to chlorine .

Q. What stability and storage protocols are recommended for this acyl chloride?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during handling. Stability tests show acyl chlorides degrade upon prolonged exposure to moisture, forming carboxylic acids. Monitor purity via TLC (silica gel, hexane/EtOAc 4:1) .

Advanced Research Questions

Q. How do substituents (e.g., ethyl at C8, chlorophenyl at C2) influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric effects : The ethyl group at C8 reduces steric hindrance compared to bulkier substituents (e.g., isopropyl), enhancing reactivity in Suzuki-Miyaura couplings .
  • Electronic effects : The electron-withdrawing chlorophenyl group at C2 increases electrophilicity of the carbonyl chloride, favoring nucleophilic acyl substitution (e.g., with amines to form amides). Compare reactivity with non-chlorinated analogs using kinetic studies (e.g., pseudo-first-order rate constants) .

Q. What computational methods can predict regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states and identify favorable reaction pathways (e.g., nucleophilic attack at carbonyl carbon vs. quinoline nitrogen). Compare HOMO/LUMO energies of substituents to rationalize selectivity .
  • Molecular docking : Predict binding affinities in drug discovery contexts (e.g., interactions with kinase active sites) using AutoDock Vina .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational isomerism) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Assign overlapping peaks in aromatic regions (e.g., distinguishing quinoline H5 from H7) .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 8-methyl or 8-fluoro derivatives) .

Q. What strategies improve yield in multi-step syntheses using this compound as an intermediate?

  • Methodological Answer :

  • Protecting groups : Temporarily mask reactive sites (e.g., ethyl group oxidation) using tert-butyldimethylsilyl (TBS) ethers .
  • Flow chemistry : Enhance reproducibility in acyl chloride reactions by controlling residence time and temperature .
  • Catalytic systems : Screen Pd/XPhos catalysts for coupling reactions, optimizing ligand-to-metal ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride

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